Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester

Description

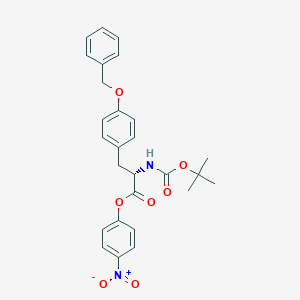

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (CAS: 13512-59-9) is a specialized bioactive small molecule with the molecular formula C27H28N2O7 and a molecular weight of 492.52 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a benzyl ether protecting the phenolic hydroxyl group of tyrosine. The 4-nitrophenyl ester moiety serves as an activated leaving group, making this compound a key intermediate in peptide synthesis, particularly for introducing tyrosine residues under mild conditions .

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-27(2,3)36-26(31)28-24(25(30)35-23-15-11-21(12-16-23)29(32)33)17-19-9-13-22(14-10-19)34-18-20-7-5-4-6-8-20/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUXNRKFFGSUAE-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928890 | |

| Record name | 4-Nitrophenyl O-benzyl-N-[tert-butoxy(hydroxy)methylidene]tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13512-59-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13512-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013512599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl O-benzyl-N-[tert-butoxy(hydroxy)methylidene]tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl O-benzyl-N-[(tert-butoxy)carbonyl]-L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amino Group Protection with tert-Butoxycarbonyl (Boc)

The amino group of L-tyrosine is typically protected first using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. This reaction proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C, yielding Boc-L-tyrosine with >90% efficiency. The Boc group’s stability under basic conditions and selective removal via trifluoroacetic acid (TFA) makes it ideal for subsequent steps.

Phenolic Hydroxyl Protection with Benzyl Groups

The phenolic hydroxyl group is protected via benzylation using benzyl bromide or chloride in the presence of a base such as potassium carbonate. This step is conducted in anhydrous DMF or acetone, achieving near-quantitative yields. The benzyl group’s robustness under acidic and coupling conditions ensures integrity during carboxyl activation.

Carboxyl Group Activation for 4-Nitrophenyl Ester Formation

Activation of the carboxyl group is pivotal for forming the 4-nitrophenyl ester. Two primary methods dominate literature: coupling-agent-mediated esterification and pre-activated intermediate routes .

Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

Boc-O-benzyl-L-tyrosine is reacted with 4-nitrophenol in the presence of DCC, a carbodiimide coupling agent, in dichloromethane (DCM) or DMF. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature for 12–24 hours. DCC facilitates the formation of an active O-acylisourea intermediate, which reacts with 4-nitrophenol to yield the ester. Excess DCC (1.5–2.0 equivalents) ensures complete conversion, with yields averaging 70–85%.

Reaction Conditions Table

Acid Chloride Route

An alternative method involves converting Boc-O-benzyl-L-tyrosine to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with 4-nitrophenol in the presence of a base like triethylamine. This route, while faster (2–4 hours), requires stringent moisture control and offers comparable yields (75–80%).

Stepwise Synthesis Protocols

Method 1: Sequential Protection and Activation

-

Boc Protection : Dissolve L-tyrosine (1.0 eq) in THF, add Boc anhydride (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at 25°C for 6 hours.

-

Benzylation : Add benzyl bromide (1.5 eq) and K₂CO₃ (2.0 eq) to Boc-L-tyrosine in acetone. Reflux for 12 hours.

-

Carboxyl Activation : React Boc-O-benzyl-L-tyrosine with 4-nitrophenol (1.2 eq) and DCC (1.5 eq) in DCM. Isolate via filtration and chromatography.

Method 2: Solid-Phase Synthesis Adaptation

Adapting techniques from peptide chemistry, the carboxyl group is activated on-resin using p-nitrophenyl chloroformate. Boc-O-benzyl-L-tyrosine is bound to a Wang resin, treated with p-nitrophenyl chloroformate (1.5 eq) and DIEA (2.0 eq) in DCM, followed by cleavage with TFA/DCM (95:5). This method reduces purification steps but requires specialized equipment.

Purification and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-O-benzyl-L-tyrosine and 4-nitrophenol.

Deprotection: The Boc and benzyl protecting groups can be removed under specific conditions to yield free tyrosine.

Common Reagents and Conditions

Major Products

Hydrolysis: Boc-O-benzyl-L-tyrosine and 4-nitrophenol.

Deprotection: Free tyrosine.

Scientific Research Applications

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester is widely used in scientific research, particularly in the fields of:

Chemistry: As a reagent in peptide synthesis and as a protecting group for amino acids.

Biology: In the study of enzyme-substrate interactions and protein synthesis.

Medicine: In the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides and other biochemicals.

Mechanism of Action

The mechanism of action of Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester involves its role as a protecting group in peptide synthesis. The Boc and benzyl groups protect the amino and hydroxyl groups of tyrosine, respectively, preventing unwanted side reactions during peptide chain elongation . The 4-nitrophenyl ester moiety facilitates the coupling of the protected tyrosine to other amino acids or peptide fragments .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected 4-Nitrophenyl Esters

Table 2: Pharmacokinetic Properties of 4-Nitrophenyl Esters

Research Findings

- Enzymatic Hydrolysis : Lipases show higher activity toward short-chain 4-nitrophenyl esters (e.g., valerate, Km = 0.12 mM) compared to long-chain derivatives (e.g., palmitate, Km = 0.45 mM) . This contrasts with this compound, which resists enzymatic cleavage due to steric hindrance from protective groups .

- Synthetic Yields : In peptide synthesis, this compound achieves coupling efficiencies >90% under mild conditions, outperforming trichlorophenyl esters requiring elevated temperatures .

Biological Activity

Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester (CAS Number: 13512-59-9) is a synthetic compound widely utilized in biochemical research, particularly in the study of protease activity and peptide synthesis. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

This compound has the molecular formula C27H28N2O7 and a molecular weight of 492.53 g/mol. The synthesis typically involves:

- Protection of Tyrosine : The hydroxyl group of tyrosine is protected using a benzyl group, while the amino group is protected with a tert-butoxycarbonyl (Boc) group.

- Formation of Ester : The compound is synthesized through the reaction with 4-nitrophenol, forming an ester bond that can be hydrolyzed under acidic or basic conditions.

The biological activity of this compound primarily stems from its role as a substrate in enzyme assays, particularly for proteases. The compound can undergo hydrolysis to yield free Boc-O-benzyl-L-tyrosine and 4-nitrophenol, which can be quantitatively measured to assess protease activity. This hydrolysis reaction is significant in determining the kinetic parameters of various proteases, making it a valuable tool in enzymology.

Applications in Research

- Protease Activity Determination : The compound serves as a substrate for various proteases, allowing researchers to study enzyme kinetics and inhibition mechanisms.

- Peptide Synthesis : It is used as a protecting group in solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptides while preventing unwanted side reactions during elongation.

- Drug Development : The compound's derivatives are explored for potential therapeutic applications, particularly in designing peptide-based drugs.

Enzyme Inhibition Studies

Recent studies have demonstrated that Boc-O-benzyl-L-tyrosine derivatives can act as effective inhibitors for several enzymes:

- Staphylococcus aureus Endoproteinase GluC : Compounds similar to Boc-O-benzyl-L-tyrosine have shown significant inhibition rates against this virulence factor, highlighting their potential in developing antimicrobial agents .

Case Studies

- Kinetic Analysis : A study involving Boc-O-benzyl-L-tyrosine as a substrate revealed that the hydrolysis rate can be influenced by various factors including pH and temperature, providing insights into optimal conditions for enzymatic reactions .

- Synthesis of Functionalized Peptides : Research has successfully utilized Boc-O-benzyl-L-tyrosine in synthesizing functionalized peptides for studying receptor interactions, thereby expanding its applicability in pharmacological research .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to related compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Substrate for proteases; peptide synthesis | Enzyme kinetics; drug development |

| Boc-L-tyrosine | Limited use as substrate | Peptide synthesis |

| Boc-O-benzyl-L-serine | Similar enzyme interactions | Peptide synthesis |

Q & A

Q. What are the key synthetic strategies for preparing Boc-O-benzyl-L-tyrosine 4-nitrophenyl ester, and how does the Boc group influence reaction outcomes?

Methodological Answer: The synthesis involves sequential protection of the amino and hydroxyl groups. The Boc (tert-butyloxycarbonyl) group is introduced first to protect the α-amino group of tyrosine, followed by benzylation of the hydroxyl group. The 4-nitrophenyl ester is then formed via activation of the carboxylic acid using 4-nitrophenol and a coupling agent like DCC (dicyclohexylcarbodiimide). The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under mild acidic conditions (e.g., TFA) without affecting the benzyl or 4-nitrophenyl groups .

Key Considerations:

- Boc Deprotection: Use 20–30% TFA in DCM for 30 minutes to avoid side reactions .

- Coupling Efficiency: The 4-nitrophenyl ester enhances electrophilicity, enabling efficient peptide bond formation with amines or other nucleophiles .

Q. How does the 4-nitrophenyl ester moiety enhance reactivity in peptide synthesis, and what analytical methods validate its incorporation?

Methodological Answer: The 4-nitrophenyl ester acts as an "active ester," lowering the activation energy for nucleophilic acyl substitution. This facilitates coupling with amino groups in solution-phase or solid-phase peptide synthesis. Validation methods include:

Q. How can this compound serve as a substrate for studying enzyme kinetics, particularly with proteases or esterases?

Methodological Answer: The compound mimics natural peptide substrates, making it useful for probing enzyme specificity. For example:

- Esterase Assays: Hydrolysis of the 4-nitrophenyl ester releases 4-nitrophenol, detectable spectrophotometrically (λmax = 405 nm at pH >8). Initial rates can quantify enzyme activity .

- Protease Studies: After Boc deprotection, the tyrosine derivative can be incorporated into synthetic peptides to study protease cleavage patterns .

Case Study:

In human leukocyte elastase studies, analogs like Boc-L-Valine 4-nitrophenyl ester showed kcat/Km values of 150 M⁻¹s⁻¹, highlighting the impact of side-chain hydrophobicity on enzyme affinity .

Q. What structural features of this compound lead to contradictory reactivity data in peptide coupling versus enzyme assays?

Methodological Answer: Contradictions arise from competing reaction pathways:

- Peptide Coupling: The electron-withdrawing nitro group accelerates acyl transfer but may sterically hinder bulkier nucleophiles.

- Enzyme Interactions: The benzyl group on tyrosine increases hydrophobicity, which can enhance binding to enzyme active sites but reduce solubility in aqueous buffers .

Resolution Strategy:

- Solvent Optimization: Use mixed solvents (e.g., DMF/H2O) to balance solubility and reactivity.

- Comparative Studies: Test analogs like Boc-L-Phenylalanine 4-nitrophenyl ester (hydrophobic) vs. Boc-L-Threonine 4-nitrophenyl ester (hydrophilic) to isolate steric/electronic effects .

Q. How can advanced spectroscopic techniques resolve ambiguities in the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC: Use a cellulose-based column (e.g., Chiralpak IC) with hexane/IPA to separate enantiomers. Retention time differences >2 minutes indicate high stereopurity .

- X-ray Crystallography: Resolve absolute configuration by analyzing heavy-atom positions (e.g., nitro group orientation) in single crystals grown from ethyl acetate/hexane .

Data Interpretation:

A recent study on Boc-protected tyrosine derivatives reported a 99.5% enantiomeric excess (ee) via chiral HPLC, with crystallographic data confirming the L-configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.